Positional Isomerism: Meta (3-) vs. Para (4-) Tetrazole Substitution on Phenyl Ring
The target compound bears the 1H-tetrazol-1-yl group at the meta (3-) position of the phenyl ring, distinguishing it from the para (4-) positional isomer (CAS 1282098-54-7, 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide). This positional shift alters the spatial vector of the tetrazole ring relative to the butenamide linkage, producing a kinked rather than linear molecular topology . In meta-substituted N-(3-(1H-tetrazol-1-yl)phenyl) derivatives evaluated as xanthine oxidase inhibitors, the N-4 atom of the tetrazole engages the Asn768 residue via hydrogen bonding—a geometry-dependent interaction that would be disrupted by para-substitution [1]. Class-level evidence from phenyltetrazolyl-phenylamide ABCG2 modulators confirms that substituent position on the phenyl ring is a key determinant of both modulation potency and selectivity [2].
Para: linear topology, altered vector
| Evidence Dimension | Tetrazole attachment position on central phenyl ring |
|---|---|
| Target Compound Data | Meta (3-) position; InChI Key: KLLUFINJYLAOLE-UHFFFAOYSA-N; SMILES: CC(C)=CC(=O)Nc1cccc(-n2cnnn2)c1 |
| Comparator Or Baseline | Para (4-) position: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide, CAS 1282098-54-7, SMILES: CC(C)=CC(=O)Nc1ccc(-n2cnnn2)cc1 |
| Quantified Difference | Positional isomerism (meta vs. para); distinct InChI Key, different molecular shape and electrostatic surface. No direct comparative biological data available for these two specific isomers. |
| Conditions | Structural comparison based on SMILES and InChI Key analysis |
Why This Matters
Positional isomerism is a first-order structural variable in SAR studies; for any target where the tetrazole acts as a pharmacophoric element, meta vs. para geometry will produce different binding poses and cannot be assumed to yield identical activity.
- [1] Zhang, T. et al. (2019). Eur. J. Med. Chem., 183, 111717. Meta-tetrazole N-4 H-bond to Asn768: molecular docking and MD simulation evidence. View Source
- [2] Müller, H. et al. (2016). Bioorg. Med. Chem., 24(21), 5162-5171. Substituent position effect on ABCG2 modulation. View Source
